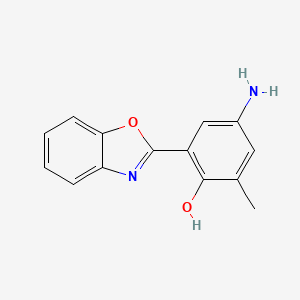

4-Amino-2-benzooxazol-2-yl-6-methyl-phenol

Description

Properties

IUPAC Name |

4-amino-2-(1,3-benzoxazol-2-yl)-6-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-8-6-9(15)7-10(13(8)17)14-16-11-4-2-3-5-12(11)18-14/h2-7,17H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELACHKGVHRASW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-benzooxazol-2-yl-6-methyl-phenol typically involves the following steps:

Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic or basic conditions.

Methylation: The methyl group at the 6-position can be introduced through alkylation reactions using methyl halides or other methylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.

Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

Oxidation: Quinone derivatives

Reduction: Reduced phenolic compounds

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that 4-Amino-2-benzooxazol-2-yl-6-methyl-phenol exhibits potent antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Molecular docking studies suggest that its mechanism of action may involve the inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .

Case Study: Antibacterial Efficacy

A study synthesized a series of benzoxazole derivatives, including this compound, which were screened for antimicrobial activity. The results indicated significant growth inhibition at concentrations as low as 25 µg/mL against various bacterial strains .

Neuropharmacology

Potential in Alzheimer's Disease Treatment

The compound has been explored for its potential as an acetylcholinesterase inhibitor, which is crucial in treating Alzheimer's disease. In vitro assays revealed that certain derivatives exhibited promising inhibitory activity against acetylcholinesterase, indicating their potential as therapeutic agents for cognitive disorders .

Case Study: Acetylcholinesterase Inhibition

In a study focusing on benzoxazole derivatives, compounds similar to this compound showed strong inhibition of acetylcholinesterase with IC50 values significantly lower than those of standard drugs .

Material Science

Nanochannel Development

The compound has been utilized in creating biomimetic solid-state nanochannels for lithium ion transport. By grafting this compound onto anodic aluminum oxide membranes, researchers developed switchable nanochannels that can be used in energy storage applications .

Mechanism of Action

The mechanism of action of 4-Amino-2-benzooxazol-2-yl-6-methyl-phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-Aminobenzoxazole: A related compound with similar structural features but lacking the methyl and hydroxyl groups.

4-Aminophenol: Another similar compound with an amino group at the 4-position but without the benzoxazole ring.

Uniqueness

4-Amino-2-benzooxazol-2-yl-6-methyl-phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole ring, along with the amino and hydroxyl groups, makes it a versatile compound for various applications in research and industry.

Biological Activity

4-Amino-2-benzooxazol-2-yl-6-methyl-phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The structure of this compound features a benzoxazole ring, an amino group, and a hydroxyl group, which contribute to its unique chemical behavior and biological activity. The compound's specific combination of functional groups allows it to interact with various biological targets, making it a versatile candidate for drug development.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties against a range of pathogens. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 50 µg/mL |

| Aspergillus clavatus | 50 µg/mL |

The compound's antibacterial action is primarily linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . This mechanism highlights its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation and survival.

A study evaluating the cytotoxic effects of this compound on various cancer cell lines reported the following results:

| Cell Line | EC50 (µM) |

|---|---|

| Hep G2 | >100 |

| MCF7 | >100 |

| Non-tumorigenic MCF10A | >100 |

Interestingly, while the compound showed no significant cytotoxicity at concentrations up to 100 µM in these cell lines, it enhanced the efficacy of other chemotherapeutic agents when used in combination therapy .

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets. The primary mechanisms include:

- Inhibition of DNA Gyrase : This enzyme is crucial for bacterial DNA replication; inhibiting it disrupts bacterial growth.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : It has shown potential in inhibiting various enzymes involved in metabolic pathways associated with cancer progression and microbial resistance .

Structural Activity Relationship (SAR)

Understanding the structural activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the benzoxazole ring or the introduction of different substituents can significantly alter its potency and selectivity against specific targets.

Comparison with Related Compounds

When compared to similar compounds such as 2-Aminobenzoxazole and 4-Aminophenol, this compound exhibits enhanced activity due to the presence of both hydroxyl and amino groups on the benzoxazole structure . This unique combination increases its binding affinity to biological targets.

Case Studies

Several case studies have highlighted the efficacy of this compound in real-world applications:

- Antibacterial Screening : A study conducted on various benzoxazole derivatives found that this compound displayed superior antibacterial activity against E. coli, suggesting its potential as a lead candidate for antibiotic development .

- Cancer Treatment Synergy : Research involving combination therapies indicated that when paired with standard chemotherapy agents, this compound could enhance therapeutic outcomes in resistant cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.